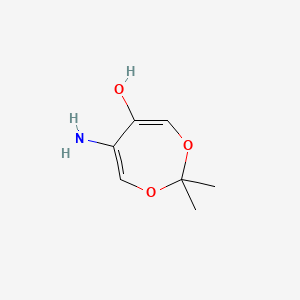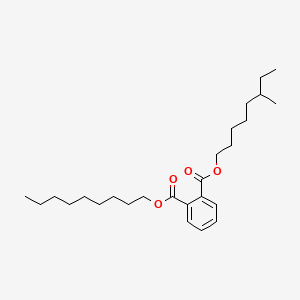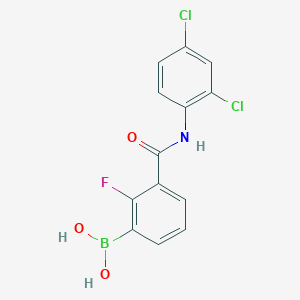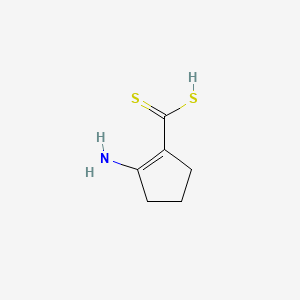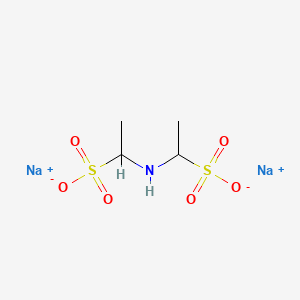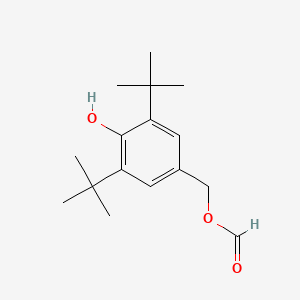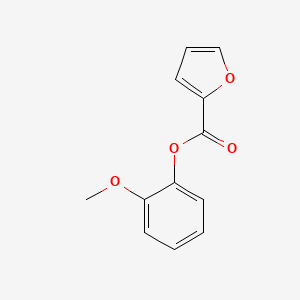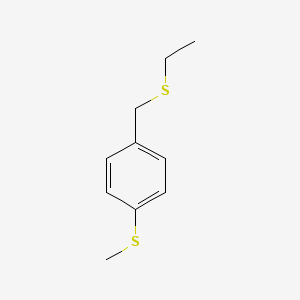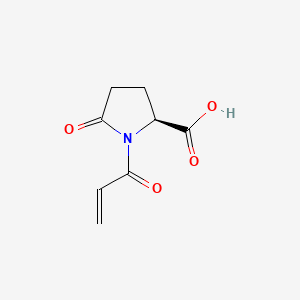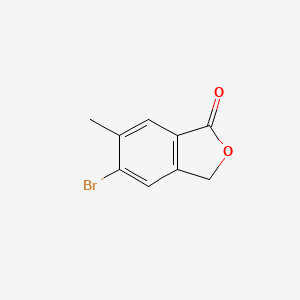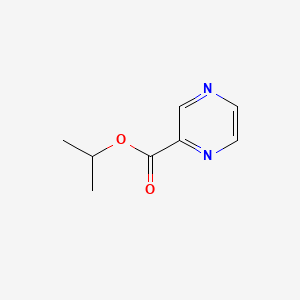
Isopropyl pyrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl pyrazinecarboxylate is a chemical compound belonging to the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Pyrazine derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
The synthesis of isopropyl pyrazinecarboxylate typically involves the esterification of pyrazinecarboxylic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pyrazinecarboxylic acid+IsopropanolH2SO4Isopropyl pyrazinecarboxylate+H2O
Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Isopropyl pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid.
Reduction: Reduction reactions can convert it to pyrazinecarboxylate esters with different alkyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
Isopropyl pyrazinecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of isopropyl pyrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Isopropyl pyrazinecarboxylate can be compared with other pyrazine derivatives, such as:
Pyrazinecarboxylic acid: The parent compound, which lacks the isopropyl ester group.
Methyl pyrazinecarboxylate: A similar ester with a methyl group instead of an isopropyl group.
Ethyl pyrazinecarboxylate: Another ester with an ethyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
93778-21-3 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
propan-2-yl pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-6(2)12-8(11)7-5-9-3-4-10-7/h3-6H,1-2H3 |
Clave InChI |
UQIVGDUWRUPYRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




